![molecular formula C10H17N3 B3120681 N4,N4-diethylbenzene-1,2,4-triamine CAS No. 26886-71-5](/img/structure/B3120681.png)
N4,N4-diethylbenzene-1,2,4-triamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N4,N4-diethylbenzene-1,2,4-triamine” were not found, related compounds such as “N4,N4-dimethylbenzene-1,2,4-triamine” have been synthesized using methods like acylation of 1,4-phenylenediamine followed by N-4 alkylation .Molecular Structure Analysis
The molecular formula of “N4,N4-diethylbenzene-1,2,4-triamine” is C10H17N3 . The InChI code for a similar compound, “N4,N4-dimethylbenzene-1,2,4-triamine”, is 1S/C8H13N3/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 .Physical And Chemical Properties Analysis
“N4,N4-diethylbenzene-1,2,4-triamine” has a molecular weight of 179.26 . The storage temperature is -70 degrees .Scientific Research Applications
Oxidation of C-H Bonds
- Oxidation of Alkanes : Nonheme oxoiron(IV) complexes with ligands such as N4Py and Bn-tpen have shown the ability to oxidize strong C-H bonds in alkanes at room temperature. This research is significant in understanding the mechanisms of mononuclear nonheme iron enzymes and their potential applications in chemical transformations (Kaizer et al., 2004).
Synthesis and Structural Analysis
- Triazine Derivatives : Research has been conducted on the synthesis of various triazine derivatives, such as trisazahexaradialene, showing potential applications in materials science and organic chemistry (Gall, Gilmore, & MacNicol, 1980).
Biological Applications
- Antibacterial Activity : Certain triazine-based compounds have been synthesized and found to exhibit antibacterial activity, demonstrating potential applications in developing antimicrobial agents (Baldaniya, 2010).
Polyamine Transporters
- Cellular Transport : Studies on N1-substituted triamines have explored their role in facilitating the entry of compounds into cells via polyamine transporters, indicating potential applications in drug delivery systems (Wang, Delcros, Biggerstaff, & Phanstiel, 2003).
Catalysis
- Selective Reduction Processes : Polyamine–cobalt complexes have been used in selective reduction reactions, indicating their potential use in various catalytic processes (Arai, Mijin, & Takahashi, 1972).
Energetic Materials
- Thermally Stable Energetic Materials : Research into fused triazoles featuring N4 linkages has shown the potential for creating thermally stable, insensitive, and highly energetic materials (Li, Sun, Lin, & Lu, 2021).
Photocatalysis
- Visible-Light-Driven Photocatalysis : Studies on holey defective g-C3 N4 photocatalysts, derived from triazine, have demonstrated enhanced photocatalytic activity for hydrogen peroxide production, indicating applications in energy-related fields (Shi, Yang, Zhou, Liu, Yin, Hai, Song, & Ye, 2018).
Safety and Hazards
The safety information for “N4,N4-diethylbenzene-1,2,4-triamine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,2,4-triamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESZLACIAKKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-diethylbenzene-1,2,4-triamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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